
2-ethoxyethyl Nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl nitrite is an organic compound with the chemical formula C4H9NO2. It is a nitrite ester derived from 2-ethoxyethanol and nitrous acid. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxyethyl nitrite can be synthesized through the reaction of 2-ethoxyethanol with nitrous acid. The reaction typically occurs in an aqueous medium and is facilitated by maintaining the pH between 7.5 and 11 at a temperature of 25°C . The reaction can be represented as follows: [ \text{C2H5OC2H4OH} + \text{HNO2} \rightarrow \text{C2H5OC2H4ONO} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of nitrous acid to a solution of 2-ethoxyethanol under controlled conditions. The reaction is monitored to ensure complete conversion and to minimize the formation of by-products. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyethyl nitrite undergoes various chemical reactions, including:
Nitrosation: It can nitrosate amines to form nitrosamines.
Oxidation: It can be oxidized to form corresponding nitro compounds.
Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Nitrosation: Typically involves secondary amines and occurs in alkaline conditions (e.g., 0.1 M NaOH at 25°C).
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Substitution: Involves nucleophiles like thiourea, cysteine, and other sulfur-containing compounds.
Major Products:
Nitrosamines: Formed from nitrosation reactions.
Nitro Compounds: Result from oxidation reactions.
Substituted Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Ethoxyethyl nitrite has several applications in scientific research:
Chemistry: Used as a reagent for nitrosation reactions and in the synthesis of diazopeptides.
Biology: Studied for its potential role in generating nitric oxide in biological systems.
Industry: Utilized in the production of various organic compounds and as an intermediate in chemical synthesis.
Mechanism of Action
The primary mechanism of action of 2-ethoxyethyl nitrite involves the release of nitric oxide (NO). When it reacts with biological reductones, such as ascorbic acid, it generates NO, which is a potent vasodilator. The molecular targets include vascular smooth muscle cells, where NO activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This results in the relaxation of smooth muscle cells and vasodilation .
Comparison with Similar Compounds
Isoamyl Nitrite: Another nitrite ester used for similar applications.
Butyl Nitrite: Known for its use in organic synthesis and as a reagent.
Ethyl Nitrite: Shares similar chemical properties and applications.
Uniqueness: 2-Ethoxyethyl nitrite is unique due to its specific reactivity with nucleophiles and its ability to generate nitric oxide under physiological conditions. Its relatively mild reaction conditions and high selectivity make it a valuable reagent in both laboratory and industrial settings .
Properties
CAS No. |
41051-51-8 |
|---|---|
Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
2-ethoxyethyl nitrite |
InChI |
InChI=1S/C4H9NO3/c1-2-7-3-4-8-5-6/h2-4H2,1H3 |
InChI Key |
UAQPVXNVJIGRGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCON=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



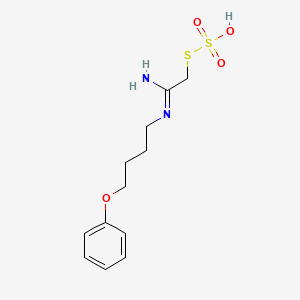
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
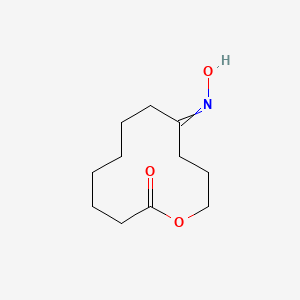
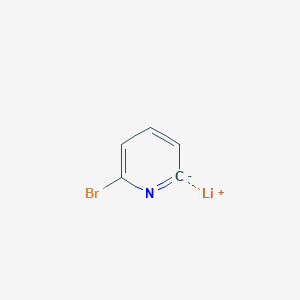

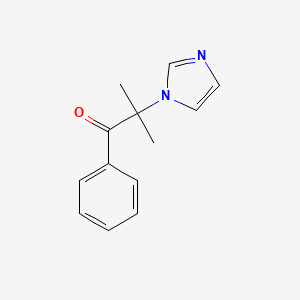


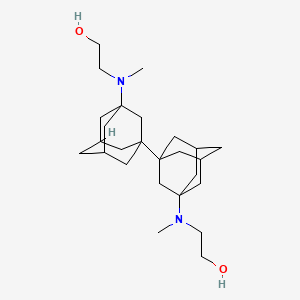
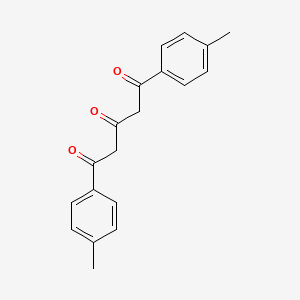
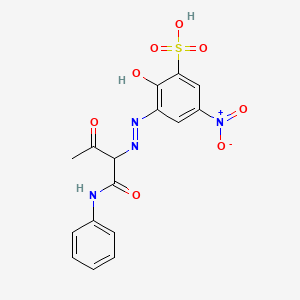
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
phosphanium bromide](/img/structure/B14666925.png)
